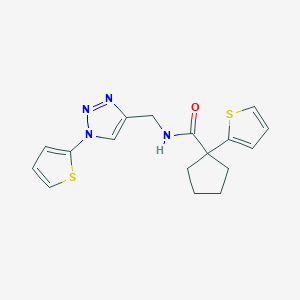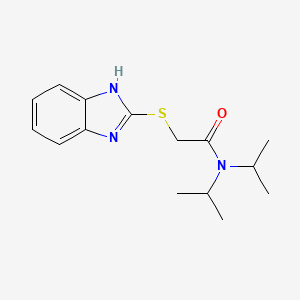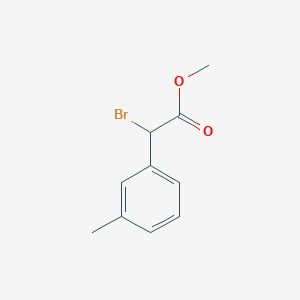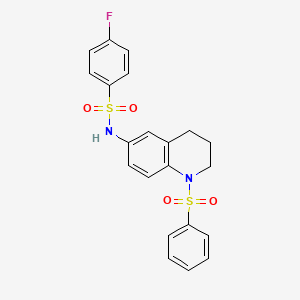
2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile is a chemical that has been studied in various contexts due to its interesting structural and chemical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related chemical structures and their characteristics, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as those discussed in the provided papers, often involves the formation of cyclobutane rings and the introduction of various substituents. For example, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was achieved through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . This suggests that similar photochemical reactions could be employed in the synthesis of this compound, with appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray analysis. For instance, the structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl)cyclobutane was elucidated, revealing a puckered conformation of the cyclobutane ring with specific dihedral angles . This information can be extrapolated to hypothesize about the molecular structure of this compound, which may also exhibit a conformation influenced by the presence of the chlorophenyl groups.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures can provide insights into the reactivity of this compound. The NMR studies of 1,1-bis(carbethoxy)-2-aryl-4-phenyl/(4-chlorophenyl)-4-oxobutane and their derivatives indicate that these compounds have distinct diastereotopic characteristics, which could influence their chemical behavior in reactions . This suggests that this compound may also exhibit unique reactivity patterns based on its stereochemistry and electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been analyzed through various studies. For example, the natural bond orbital population analysis and Hirshfeld surface analysis were performed to understand the interactions within the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . These analyses revealed the importance of hydrogen bonding and van der Waals interactions in the stabilization of the crystal structure. Such studies can be indicative of the physical and chemical properties that this compound might exhibit, including its potential intermolecular interactions and stability.
科学的研究の応用
Spectroscopic and Structural Studies
2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile has been studied in the context of its interaction with transition metals. Sadeek et al. (2015) investigated its reaction with Mn(II), Fe(III), Co(II), and Ni(II), forming new solid complexes. These complexes were characterized using various spectroscopic methods and thermal analyses, revealing their potential for applications in areas such as antibacterial agents due to their high activity compared to the free ligand (Sadeek et al., 2015).
Photodimerization Studies
The compound has been observed in the study of photodimerization processes. Busetti et al. (1980) researched the structure of a photodimer formed from a related compound, 4'-chloro-4-Styrylpyridine. This research contributes to understanding the dimerization process and its potential applications in materials science and photophysics (Busetti et al., 1980).
Synthesis and Characterization of Complexes
The compound's ability to form complexes with various metal ions has been a subject of interest. Zordok et al. (2017) synthesized and characterized metal complexes of this compound with Co(II), Ni(II), and Cu(II). These complexes were studied for their potential antibacterial and antifungal properties, indicating their relevance in medical and pharmaceutical research (Zordok et al., 2017).
Environmental and Ecotoxicological Studies
Albone et al. (1972) and Heberer & Dünnbier (1999) explored the formation and environmental impact of bis(p-Chlorophenyl)-acetonitrile, a derivative of this compound, from DDT in anaerobic sewage sludge and as a contaminant in aquatic systems. These studies highlight the environmental relevance of this compound and its derivatives, especially in the context of pollution and environmental health (Albone et al., 1972) (Heberer & Dünnbier, 1999).
Catalytic Oxidation Studies
Sousa et al. (2013) reported the use of derivatives of this compound in the catalytic oxidation of alcohols. This research provides insights into its potential applications in chemical synthesis and catalysis (Sousa et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
2,4-bis(4-chlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-14-5-1-11(2-6-14)13(10-19)9-16(20)12-3-7-15(18)8-4-12/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMARUAQOQCVUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)
![4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2532639.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2532640.png)
![2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2532643.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2532644.png)


![2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2532647.png)

